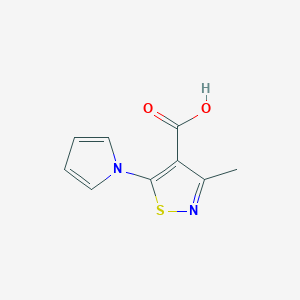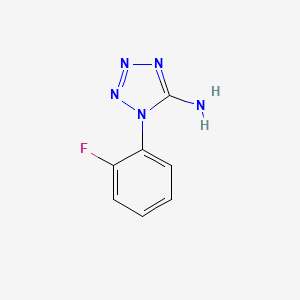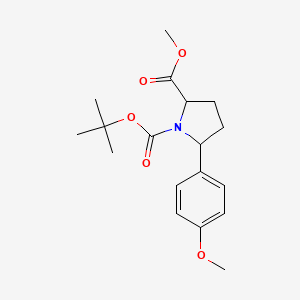
1-tert-butyl 2-methyl 5-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl 2-methyl 5-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxylate, also known as TMB-MOP, is a compound with a wide range of applications in the scientific and medical fields. It is a synthetic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. TMB-MOP has been used in the synthesis of anti-cancer drugs, antiviral drugs, and other therapeutic agents. It has also been used in the development of new materials and in the synthesis of polymers. TMB-MOP has become an important tool in the research and development of new drugs and materials.
Scientific Research Applications
1-tert-butyl 2-methyl 5-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxylate has a wide range of applications in the scientific and medical fields. It has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other compounds. It has been used in the development of new materials and in the synthesis of polymers. It has also been used in the synthesis of anti-cancer drugs, antiviral drugs, and other therapeutic agents. This compound has also been used in the development of advanced materials for use in medical devices.
Mechanism of Action
1-tert-butyl 2-methyl 5-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxylate acts as a prodrug, which means that it is converted into an active form in the body. The active form of this compound is believed to be 4-methoxyphenylpyrrolidine, which is believed to interact with various receptors in the body. It is thought that this interaction leads to the production of various hormones, neurotransmitters, and other molecules that have a variety of effects in the body.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have anti-cancer, anti-viral, and anti-bacterial effects. It has been shown to have anti-oxidant effects and to have neuroprotective effects. It has also been shown to have anti-depressant and anti-anxiety effects.
Advantages and Limitations for Lab Experiments
1-tert-butyl 2-methyl 5-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxylate has several advantages for use in laboratory experiments. It is a stable compound and is easy to synthesize. It is also relatively inexpensive and is readily available. The main limitation of this compound is that it is not approved for use in humans, so it cannot be used in clinical trials.
Future Directions
1-tert-butyl 2-methyl 5-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxylate has a wide range of potential applications in the scientific and medical fields. It could be used in the development of new materials for use in medical devices. It could also be used in the synthesis of new therapeutic agents. It could also be used in the development of new drugs for the treatment of cancer, viral infections, and other diseases. It could also be used in the development of new polymers and other materials. Finally, it could be used in the development of new agrochemicals.
Synthesis Methods
1-tert-butyl 2-methyl 5-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxylate is synthesized using a two-step process. The first step involves the reaction of 4-methoxyphenylpyrrolidine (MOP) with tert-butyl 2-methylpyrrolidine-1,2-dicarboxylate (TMB-DC). The reaction is carried out in a solvent such as acetonitrile and is catalyzed by an acid such as p-toluenesulfonic acid. The second step involves the reaction of the resulting product with 4-methoxyphenyl bromide. The reaction is catalyzed by a base such as sodium hydroxide and is carried out in a solvent such as dichloromethane. The final product is this compound.
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 5-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(21)19-14(10-11-15(19)16(20)23-5)12-6-8-13(22-4)9-7-12/h6-9,14-15H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUMFEVAFUIOIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

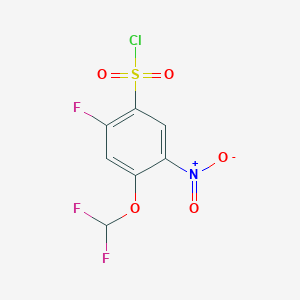
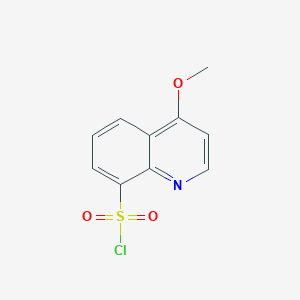
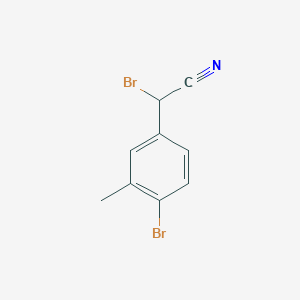
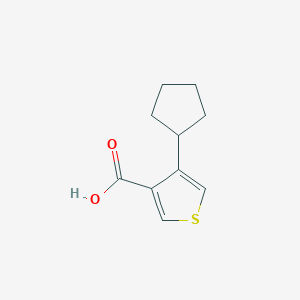
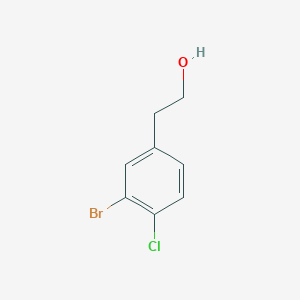
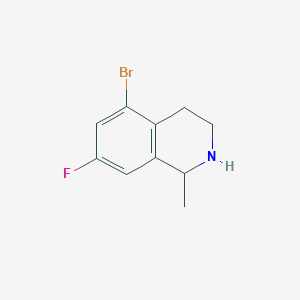
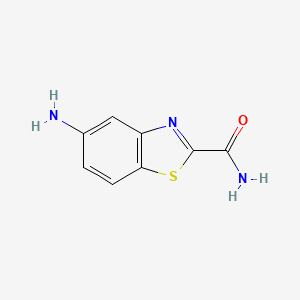

![2-azaspiro[4.4]nonane-1,3,6-trione](/img/structure/B6617842.png)
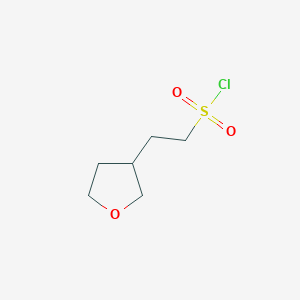
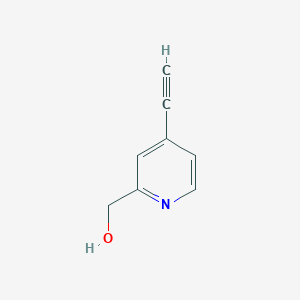
![2-[[(4-Chlorophenyl)methyl]amino]-2-oxoethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6617856.png)
